molecular formula C9H10ClNO4S B1323236 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene CAS No. 58880-51-6

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1323236
CAS No.: 58880-51-6
M. Wt: 263.7 g/mol
InChI Key: RUWLFSCBPCABKC-UHFFFAOYSA-N
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Description

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a chlorine atom at position 1, a nitro group (-NO₂) at position 2, and an isopropylsulfonyl group (-SO₂-iPr) at position 2. Its synthesis likely involves sulfonation and nitration reactions, followed by purification via chromatography or crystallization .

Properties

IUPAC Name

1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWLFSCBPCABKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634954
Record name 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-51-6
Record name 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Chloronitrobenzene

  • Nitration of chlorobenzene : Chlorobenzene is nitrated using mixed acid (HNO3 and H2SO4) at controlled temperatures (40–70 °C) to yield a mixture of chloronitrobenzene isomers, predominantly 2-chloro- and 4-chloronitrobenzene.
  • The isomers are separated by fractional crystallization and distillation to isolate 2-chloro-4-nitrobenzene, the key intermediate for further sulfonylation.

Introduction of the Isopropylsulfonyl Group

  • The isopropylsulfonyl substituent is introduced via sulfonylation reactions, typically involving sulfonyl chlorides or sulfonic acid derivatives.
  • A common approach is the nucleophilic substitution of a suitable sulfonylating agent (e.g., isopropylsulfonyl chloride) onto the aromatic ring at the para position relative to the chloro substituent.
  • Reaction conditions often involve the use of a base to neutralize the released HCl and solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Alternative Synthetic Routes

  • Palladium-catalyzed cross-coupling reactions have been reported for related compounds, where chloronitrobenzene derivatives undergo coupling with sulfonyl-containing reagents under mild conditions using palladium catalysts and appropriate ligands.
  • This method allows for high regioselectivity and yields, minimizing side products.

Purification and Characterization

  • After synthesis, the crude product is purified by recrystallization from solvents such as ethanol or petroleum ether to obtain high-purity this compound.
  • Purity is typically confirmed by chromatographic techniques and spectroscopic methods (NMR, IR, MS).

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration of chlorobenzene HNO3/H2SO4 (mixed acid) 40–70 °C 2–4 hours ~98 Produces isomer mixture; separation needed
Sulfonylation Isopropylsulfonyl chloride, base (e.g., pyridine) 0–25 °C 1–3 hours 75–85 Requires dry conditions
Palladium-catalyzed coupling Pd catalyst, base, sulfonyl reagent 80–100 °C 5 hours 80–85 Alternative method for regioselective sulfonylation
Purification Recrystallization (ethanol/petroleum ether) Ambient Several hours Achieves >95% purity

Research Findings and Notes

  • The nitration step is critical for obtaining the correct nitro-chloro isomer; temperature control and acid concentration are key parameters.
  • Sulfonylation with isopropylsulfonyl chloride is efficient but sensitive to moisture; anhydrous conditions improve yield and purity.
  • Palladium-catalyzed methods offer a modern alternative with better selectivity and milder conditions but require expensive catalysts and ligands.
  • The final compound is stable at ambient temperature and typically stored as a solid with purity above 95%.
  • Analytical data such as InChI, SMILES, and molecular weight (263.7 g/mol) are well documented for this compound, facilitating identification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 1-Chloro-4-(isopropylsulfonyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

Industrial Applications

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is primarily utilized as an intermediate in the production of various derivatives used in:

  • Pharmaceuticals : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those that require nitro or sulfonyl functional groups.
  • Agricultural Chemicals : The compound is involved in the synthesis of agrochemicals, including herbicides and fungicides, which are essential for crop protection.
  • Rubber Industry : It is used to produce antioxidants that enhance the durability and performance of rubber products.
  • Dyes and Pigments : The compound acts as an intermediate in the manufacture of dyes, contributing to color stability and performance in textiles and other materials.

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

  • Nitration : The introduction of the nitro group onto the benzene ring can be achieved through electrophilic aromatic substitution.
  • Sulfonation : The sulfonyl group is introduced via sulfonation reactions, which can be performed using sulfur trioxide or chlorosulfonic acid.
  • Chlorination : The chlorination step can be carried out using chlorine gas or thionyl chloride to introduce the chlorine atom at the para position relative to the nitro group.

Toxicological and Environmental Considerations

While this compound has valuable applications, its toxicological profile necessitates careful handling. Studies indicate potential carcinogenicity and other health risks associated with exposure. For instance, animal studies have shown increased incidences of tumors with prolonged exposure to high doses .

Case Study 1: Pharmaceutical Synthesis

A study conducted on the synthesis of a novel anti-inflammatory drug highlighted the use of this compound as a key intermediate. The researchers demonstrated that modifying this compound could yield derivatives with enhanced therapeutic efficacy while minimizing side effects.

Case Study 2: Agricultural Applications

In agricultural research, this compound was utilized to develop a new class of herbicides. Field trials indicated that these herbicides effectively controlled weed populations while exhibiting low toxicity to non-target organisms, showcasing the compound's potential for sustainable agriculture.

Data Table: Summary of Applications

Application AreaSpecific UseRemarks
PharmaceuticalsIntermediate for APIsEssential for drug development
Agricultural ChemicalsHerbicides and fungicidesEffective in weed control
Rubber IndustryAntioxidantsEnhances durability of rubber products
Dyes and PigmentsColorantsImproves color stability

Mechanism of Action

The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and isopropylsulfonyl group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Physical State Key Properties/Applications Reference
This compound Not provided C₉H₁₁ClNO₄S ~276.7 (calc.) Cl (1), NO₂ (2), SO₂-iPr (4) Solid (inferred) High steric hindrance; potential drug intermediate
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene 97-07-4 C₇H₆ClNO₄S 235.64 Cl (1), NO₂ (2), SO₂CH₃ (4) Solid >95% purity (HPLC); stored at +4°C; used in toxicology studies
1-Chloro-4-(methylthio)-2-nitrobenzene 1199-36-6 C₇H₆ClNO₂S 203.64 Cl (1), NO₂ (2), SCH₃ (4) Liquid LogP = 3.05; analyzed via reverse-phase HPLC
1-Chloro-4-(difluoromethyl)-2-nitrobenzene 1261525-17-0 C₇H₄ClF₂NO₂ 207.56 Cl (1), NO₂ (2), CF₂H (4) Liquid Liquid at RT; used in high-purity synthesis
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene 21081-74-3 C₇H₆ClNO₄S 235.64 Cl (1), NO₂ (4), SO₂CH₃ (2) Solid Positional isomer; differs in reactivity
4′-Chloro-2-nitrobiphenyl 6271-80-3 C₁₂H₈ClNO₂ 233.65 Cl (4'), NO₂ (2) Solid Biphenyl backbone; photostability studies

Key Observations:

Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups: The nitro (-NO₂) and sulfonyl (-SO₂-R) groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, methylsulfonyl derivatives (e.g., CAS 97-07-4) exhibit higher stability under acidic conditions compared to methylthio analogs (CAS 1199-36-6) due to stronger electron withdrawal .

Physical State and LogP :

  • Methylthio (SCH₃) and difluoromethyl (CF₂H) derivatives are liquids at room temperature, whereas sulfonyl (SO₂-R) analogs are solids. This correlates with lower molecular symmetry and weaker intermolecular forces in the former .
  • The methylthio derivative (LogP = 3.05) is more lipophilic than sulfonyl analogs, suggesting better membrane permeability in biological systems .

Applications :

  • Pharmaceutical Intermediates : Methylsulfonyl and isopropylsulfonyl derivatives are used in drug synthesis, particularly for antidiabetic or antimicrobial agents, due to their stability and ease of functionalization .
  • Agrochemicals : Difluoromethyl and nitro-substituted compounds are explored as herbicides or fungicides, leveraging their electron-deficient aromatic systems .

Positional Isomerism :

  • The positional isomer 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3) demonstrates altered reactivity in Suzuki coupling reactions compared to the 4-sulfonyl derivative, highlighting the importance of substituent placement .

Research Findings and Data Gaps

  • Synthetic Routes : outlines chloromethylation and nitration methods for related nitrobenzene derivatives, which could be adapted for synthesizing the target compound .

Biological Activity

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a nitroaromatic compound characterized by its unique structural features, including a chloro group, a nitro group, and an isopropylsulfonyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities, including possible carcinogenic effects and interactions with biological systems.

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 251.7 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Slightly soluble in water (approximately 0.0623 mg/mL at 20°C)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly regarding its potential mutagenic properties:

  • Carcinogenic Potential : Similar compounds in the nitroaromatic class have been linked to DNA damage and chromosomal aberrations in vitro. Studies suggest that this compound may pose carcinogenic risks, as evidenced by findings of single-strand DNA breaks in cultured rat hepatocytes and various animal models .
  • Metabolic Pathways : The metabolism of this compound primarily involves reduction to 4-chloroaniline, which is recognized as a carcinogen. This metabolic pathway suggests that exposure to the compound may lead to harmful biological effects through its metabolites .

Case Studies and Research Findings

Several studies have investigated the biological effects of related nitroaromatic compounds, providing insights into the potential impacts of this compound:

  • DNA Damage Studies : In vitro studies have shown that exposure to nitroaromatic compounds can result in DNA strand breaks and chromosomal aberrations. For instance, a study indicated that 1-chloro-4-nitrobenzene produced significant DNA damage in liver tissues of mice .
  • Toxicological Assessments : Animal studies have demonstrated that exposure to similar compounds can lead to various toxicological effects, including hepatotoxicity and hematological changes such as increased methemoglobin levels and anemia .
  • Inhalation Studies : A case involving accidental exposure among workers highlighted the compound's potential for causing significant health issues, including oxidative erythrocyte injury and associated tissue changes in multiple organs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
1-Chloro-4-nitrobenzene100-00-50.85Basic nitro compound without sulfonyl group
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene102-77-60.80Contains methyl instead of isopropyl
1-Chloro-2-nitrobenzene88-73-30.75Different positioning of nitro and chloro groups
1-Chloro-3-(isopropylsulfonyl)-2-nitrobenzene1032903-50-60.78Different substitution pattern on the benzene ring

This table illustrates the uniqueness of this compound due to its specific arrangement of functional groups, which influences its chemical behavior and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Sulfonylation of 1-chloro-2-nitrobenzene derivatives using isopropylsulfonyl chloride under controlled conditions (e.g., anhydrous solvents, 0–5°C). This method is analogous to the synthesis of structurally related sulfonyl-nitrobenzene compounds .
  • Route 2 : Chlorination and sulfonylation of nitrobenzene precursors via multi-step protocols. For example, reports a 91% yield for a similar compound (1-chloro-4-(chloromethyl)-2-nitrobenzene) using 4-chloro-3-nitrobenzyl alcohol and thionyl chloride. Adapting such methods may require optimizing stoichiometry and reaction time .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Use catalysts like DMAP for sulfonylation efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro, sulfonyl, and chloro groups). Chemical shifts for aromatic protons near electron-withdrawing groups (e.g., δ 7.5–8.5 ppm) are diagnostic .
  • FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .
  • HPLC/MS : Purity assessment and molecular ion ([M+H]⁺) confirmation.

Q. What safety protocols are recommended for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust; work in a fume hood.
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Stability data from analogous nitrobenzene derivatives suggest degradation risks under prolonged heat (>40°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

  • Methodology :

  • Data Collection : Use SHELX for data processing and structure solution. highlights SHELXL’s robustness for small-molecule refinement, even with twinned or high-resolution data .
  • Visualization : ORTEP-3 (with GUI) generates thermal ellipsoid plots to visualize bond lengths/angles and sulfonyl group geometry .
    • Key Parameters : Compare experimental bond lengths (e.g., S–O ~1.43 Å) with DFT-calculated values to validate accuracy.

Q. How can researchers resolve contradictions in reactivity data across studies (e.g., competing substitution mechanisms)?

  • Approach :

  • Triangulation : Combine kinetic studies (e.g., monitoring reaction rates via UV-Vis), isotopic labeling, and computational modeling to distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways.
  • Iterative Analysis : As per , employ iterative data collection and hypothesis testing to isolate variables (e.g., solvent polarity, temperature) influencing reactivity .

Q. What computational strategies predict the regioselectivity of nucleophilic attacks on this compound?

  • Methods :

  • DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps. The nitro group’s meta-directing effect and sulfonyl group’s ortho/para-directing nature can guide predictions .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. toluene) on transition-state stabilization.

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